2,3-Dihydroxypyridine hydrochloride
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Overview
Description
2,3-Dihydroxypyridine hydrochloride is an organic compound derived from pyridine, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroxypyridine hydrochloride are the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels regulate the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound interacts with its targets by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
The blocking of the calcium channels by this compound affects the calcium signaling pathway. This results in reduced vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
Like other dihydropyridines, it is expected to have good absorption and distribution profiles due to its lipophilic nature .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation and a decrease in blood pressure . These effects contribute to a decrease in the oxygen requirements of the heart .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxypyridine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in coordination as a monoanion in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been used in the synthesis of new macromolecular chelators by loading 2,3-Dihydroxypyridine on cellulose . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides, this compound is involved in coordination as a monoanion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium borohydride (NaBH4) or sodium hydroxide (NaOH) under appropriate conditions . Another method includes the catalytic hydrogenation of nitropyridine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various hydroxypyridine derivatives .
Scientific Research Applications
2,3-Dihydroxypyridine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,6-Dihydroxypyridine hydrochloride
- 2,4-Dihydroxypyridine
- 1,2-Dimethyl-3-hydroxy-4-pyridone
- 2-Hydroxypyridine
Comparison: 2,3-Dihydroxypyridine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and other hydroxypyridine derivatives. This uniqueness makes it particularly valuable in certain chemical and biological applications .
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAOQIOOIJQGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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